molecular formula C8H8F3N3O4S2 B564945 Hydroflumethiazide-13CD2 CAS No. 1189877-11-9

Hydroflumethiazide-13CD2

Cat. No.: B564945
CAS No.: 1189877-11-9
M. Wt: 334.3 g/mol
InChI Key: DMDGGSIALPNSEE-QFNKQLDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroflumethiazide-13C-d2 is a labeled compound used primarily in scientific research. It is a deuterium and carbon-13 labeled version of Hydroflumethiazide, a thiazide diuretic. The labeling with stable isotopes such as deuterium and carbon-13 makes it particularly useful as an internal standard in mass spectrometry for the quantification of Hydroflumethiazide .

Scientific Research Applications

Hydroflumethiazide-13C-d2 is extensively used in scientific research, including:

Mechanism of Action

Target of Action

Hydroflumethiazide-13CD2 primarily targets the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron . This symporter is responsible for about 5% of total sodium reabsorption in the body .

Mode of Action

This compound, being a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule . This inhibition leads to an increase in the excretion of sodium, chloride, and water, thereby reducing fluid accumulation in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium reabsorption pathway in the nephron. By inhibiting the sodium-chloride symporter, this compound disrupts the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. This diuretic effect helps to reduce fluid overload in conditions such as edema and hypertension .

Pharmacokinetics

This compound is fairly rapidly absorbed from the gastrointestinal tract . It has a biphasic biological half-life with an estimated alpha-phase of about 2 hours and an estimated beta-phase of about 17 hours in normal subjects and 10 hours in patients with cardiac failure . The drug is largely eliminated unchanged in the urine .

Result of Action

The primary result of this compound’s action is a reduction in fluid accumulation in the body due to its diuretic effect. This makes it effective in the treatment of conditions such as hypertension and edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s effectiveness can be influenced by the patient’s overall health status, with different pharmacokinetic profiles observed in healthy subjects versus those with cardiac failure .

Safety and Hazards

Hydroflumethiazide is contraindicated in patients with anuria . It should be used with caution in severe renal disease, as it may precipitate azotemia . It should also be used with caution in patients with severe liver disease, as minor alterations of fluid and electrolyte balance may precipitate hepatic coma .

Biochemical Analysis

Biochemical Properties

Hydroflumethiazide-13CD2 interacts with various biomolecules in the body. It is a thiazide diuretic and an inhibitor of carbonic anhydrase (CA), showing selectivity for CAII, CAVB, CAVII, CAIX, CAXII, and CAXIV . These interactions play a crucial role in its function as a diuretic .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to treat hypertension and edema, conditions that involve the workload of the heart and arteries . By influencing cell function, this compound helps manage these conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects at the molecular level. It exerts its effects by inhibiting carbonic anhydrase, leading to diuresis . This inhibition affects the renal tubular mechanism of electrolyte reabsorption, ultimately helping to decrease fluid retention .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. A study showed that Hydroflumethiazide’s effects were consistent when administered orally every 24 hours for seven consecutive days . This suggests that this compound may have similar temporal effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a diuretic. While specific enzymes or cofactors it interacts with are not mentioned in the available literature, its inhibition of carbonic anhydrase plays a significant role in its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical to its function. While specific transporters or binding proteins it interacts with are not mentioned in the available literature, its distribution likely plays a role in its diuretic effects .

Subcellular Localization

The subcellular localization of this compound could potentially affect its activity or function. While specific compartments or organelles it targets are not mentioned in the available literature, its localization likely plays a role in its diuretic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroflumethiazide-13C-d2 involves the incorporation of deuterium and carbon-13 into the Hydroflumethiazide molecule. This process typically includes:

Industrial Production Methods: Industrial production of Hydroflumethiazide-13C-d2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Hydroflumethiazide-13C-d2, like its non-labeled counterpart, undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines

Major Products:

Comparison with Similar Compounds

Hydroflumethiazide-13C-d2 is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:

Uniqueness:

Properties

IUPAC Name

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDGGSIALPNSEE-QFNKQLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675923
Record name 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189877-11-9
Record name 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroflumethiazide-13CD2
Reactant of Route 2
Reactant of Route 2
Hydroflumethiazide-13CD2
Reactant of Route 3
Hydroflumethiazide-13CD2
Reactant of Route 4
Hydroflumethiazide-13CD2
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hydroflumethiazide-13CD2
Reactant of Route 6
Reactant of Route 6
Hydroflumethiazide-13CD2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.